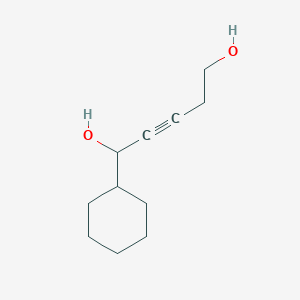
1-Cyclohexylpent-2-yne-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylpent-2-yne-1,5-diol is an organic compound characterized by a cyclohexyl group attached to a pent-2-yne backbone with hydroxyl groups at the first and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpent-2-yne-1,5-diol can be synthesized through multiple-step organic reactions. One common method involves the alkylation of cyclohexylacetylene followed by hydroxylation. The reaction typically requires a strong base such as sodium hydride (NaH) to deprotonate the alkyne, followed by the addition of an alkyl halide to form the desired carbon chain. Subsequent hydroxylation can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the specified positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps, while advanced purification techniques like distillation and chromatography ensure the final product’s quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexylpent-2-yne-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with catalysts such as Pd/C or Lindlar’s catalyst.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkenes or alkanes
Substitution: Formation of ethers or esters
Applications De Recherche Scientifique
1-Cyclohexylpent-2-yne-1,5-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclohexylpent-2-yne-1,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The alkyne group may participate in cycloaddition reactions, forming covalent bonds with target molecules and altering their function .
Comparaison Avec Des Composés Similaires
1-Cyclohexylpent-2-yne-1,5-diol can be compared with other similar compounds such as:
Cyclohexylmethanol: Lacks the alkyne group and has different reactivity.
Pent-2-yne-1,5-diol: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
Cyclohexylpentane-1,5-diol: Lacks the alkyne group, leading to different reactivity and applications.
Propriétés
Numéro CAS |
91098-92-9 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-cyclohexylpent-2-yne-1,5-diol |
InChI |
InChI=1S/C11H18O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h10-13H,1-3,5-7,9H2 |
Clé InChI |
JBIBVNFSNRUDIY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C#CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


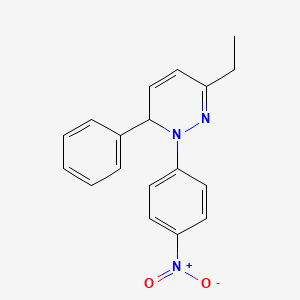
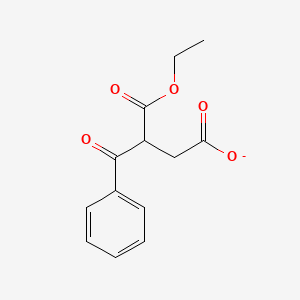
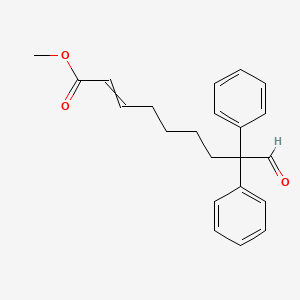
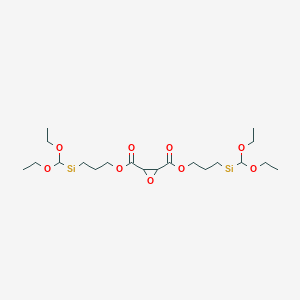
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)
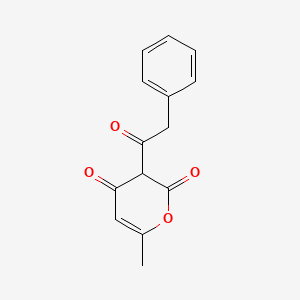
![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)

![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
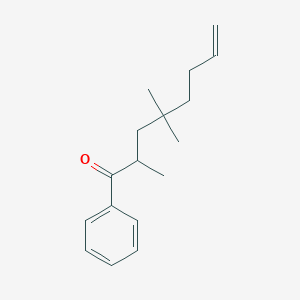
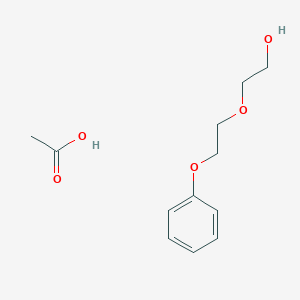
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
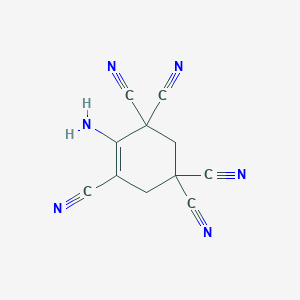
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
